molecular formula C21H19N3O4 B2570380 1-(3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)-2-(benzo[d][1,3]dioxol-5-yl)ethanone CAS No. 2034286-12-7

1-(3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)-2-(benzo[d][1,3]dioxol-5-yl)ethanone

Cat. No. B2570380
M. Wt: 377.4
InChI Key: QHBPPEMXHGMEON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the oxadiazole ring might undergo nucleophilic substitution reactions, while the phenyl ring might participate in electrophilic aromatic substitution reactions .

Scientific Research Applications

Synthesis and Characterization

The compound 1-(3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)-2-(benzo[d][1,3]dioxol-5-yl)ethanone is part of a broader category of chemicals that include 1,3,4-oxadiazoles, which have been synthesized and characterized for various applications. For instance, novel indole-based 1,3,4-oxadiazoles have been synthesized from (1H-indol-3-ylmethoxy)-acetic acid-benzylidene-hydrazide derivatives, demonstrating potential antibacterial and antifungal activities (L. Nagarapu & Upendra Pingili, 2014). Similarly, heterocyclic compounds containing the benzoxazole moiety were synthesized and are expected to possess biological activity (A. Abdelhamid, V. B. Baghos, & M. S. A. Halim, 2008).

Antimicrobial Evaluation

Oxadiazoles, including those similar in structure to the compound , have been evaluated for their antimicrobial properties. A study on new oxadiazoles derived from phenylpropionohydrazides showed significant activity against strains of S. aureus and P. aeruginosa, highlighting the potential of oxadiazoles in antimicrobial applications (N. Fuloria et al., 2009).

Antifungal Activity

The synthesis of 1,5-diaryl-1H-pyrazol-3-oxy derivatives containing oxyacetic acid or oxy(2-thioxothiazolidin-3-yl)ethanone moieties demonstrated moderate inhibitory activity against Gibberella zeae, indicating the potential of these compounds in antifungal applications (Yuanyuan Liu et al., 2012).

Structural and Spectroscopic Analysis

The structural and spectroscopic analysis of related compounds, such as 1-(4-((Benzo)dioxol-5-ylmethyleneamino)phenyl)ethanone oxime, has been conducted, revealing insights into hydrogen bond interactions and the formation of supramolecular frameworks. These studies contribute to the understanding of the chemical and physical properties of oxadiazole derivatives (Yalei Cai et al., 2020).

Future Directions

Future research could involve exploring the biological activity of this compound, as well as optimizing its synthesis. The oxadiazole ring, in particular, is a promising area for exploration due to its prevalence in bioactive compounds .

properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-1-[3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4/c25-20(9-14-6-7-18-19(8-14)27-13-26-18)24-10-16(15-4-2-1-3-5-15)17(11-24)21-22-12-28-23-21/h1-8,12,16-17H,9-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHBPPEMXHGMEON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1C(=O)CC2=CC3=C(C=C2)OCO3)C4=NOC=N4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)-2-(benzo[d][1,3]dioxol-5-yl)ethanone

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